molecular formula C6H4F3N B067923 3,4,5-Trifluoroaniline CAS No. 163733-96-8

3,4,5-Trifluoroaniline

Cat. No.: B067923
CAS No.: 163733-96-8
M. Wt: 147.1 g/mol
InChI Key: SZRDJHHKIJHJHQ-UHFFFAOYSA-N
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Description

3,4,5-Trifluoroaniline can be prepared from pentafluoroacetanilide, via catalytic hydrodefluorination.

Mechanism of Action

Target of Action

3,4,5-Trifluoroaniline is an aniline building block with three fluorine atoms at 3-, 4-, and 5-positions . It is often used as an electron-deficient aniline for substrate scope study in organic synthesis . The primary targets of this compound include single-wall carbon nanotubes (SWCNTs) and the hepatitis B virus .

Mode of Action

This compound interacts with its targets in a few ways. It can functionalize SWCNTs, generating distinct fluorescence bands at longer wavelengths from the emission of SWCNTs . This functionalization is performed in one pot with this compound, SWCNTs, sodium nitrite, and chlorosulfonic acid . Additionally, a capsid assembly modulator that inhibits the replication of the hepatitis B virus can be synthesized from this compound .

Biochemical Pathways

It is known that the compound plays a role in the functionalization of swcnts and the synthesis of a capsid assembly modulator for the hepatitis b virus

Result of Action

The molecular and cellular effects of this compound’s action include the production of distinct fluorescence bands at longer wavelengths from the emission of functionalized SWCNTs . Additionally, the compound can inhibit the replication of the hepatitis B virus through the synthesis of a capsid assembly modulator .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the functionalization of SWCNTs is performed in one pot with this compound, SWCNTs, sodium nitrite, and chlorosulfonic acid The specific conditions under which these reactions occur can impact the compound’s action

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluoroaniline is known to interact with various enzymes and proteins. For instance, it has been used to study Cytochrome P450 2E1/2A6-selective inhibition on metabolic activation of dimethylnitrosamine in human liver microsomes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a capsid assembly modulator that inhibits the replication of hepatitis B virus is synthesized from this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the biochemical context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins It can also have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name

3,4,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDJHHKIJHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369320
Record name 3,4,5-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163733-96-8
Record name 3,4,5-Trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163733-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3,4,5-Trifluoroaniline be used to synthesize other useful compounds?

A: Yes, this compound serves as a valuable starting material for synthesizing various fluorinated organic compounds. One study demonstrated a regioselective procedure to introduce alcohols at the 3-position of this compound. [] This method, utilizing powdered NaOH and a crown ether catalyst in toluene, offers a scalable approach to creating diverse 3-alkoxy-4,5-difluoroaniline derivatives. This regioselective control is crucial for developing compounds with specific properties and applications.

Q2: Beyond its synthetic utility, does this compound exhibit other interesting properties?

A: Research suggests that this compound might have potential in material science and biomedical fields. One study explored its use in perovskite solar cell fabrication. [] Incorporating this compound iodide (TFAI) into the perovskite precursor led to improved crystallization and passivation of grain boundaries, ultimately enhancing the open circuit voltage of the solar cells. Furthermore, this compound's ability to enhance the dielectric properties of polymer nanocomposites has been investigated for potential use in dielectric elastomer actuators. [] This highlights the versatility of this compound and its potential applications in diverse fields.

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